6-Ethynylnicotinonitrile
Overview
Description
6-Ethynylnicotinonitrile is a chemical compound with the CAS Number: 1211588-35-0 . It has a molecular weight of 128.13 and its IUPAC name is this compound . It is a solid substance stored at a temperature of 2-8°C in a dry, sealed environment .
Molecular Structure Analysis
The molecular formula of this compound is C8H4N2 . Its InChI Code is 1S/C8H4N2/c1-2-8-4-3-7(5-9)6-10-8/h1,3-4,6H and the InChI Key is AVVLYLFRULTXHA-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 128.13 . The storage temperature is normal and it should be kept sealed in a dry environment at 2-8°C .Scientific Research Applications
Alzheimer's Disease Diagnosis
6-Ethynylnicotinonitrile derivatives, particularly fluorinated analogs like [18F]FDDNP, have been utilized in positron emission tomography (PET) imaging to identify and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This application aids in the diagnostic assessment and monitoring of Alzheimer's disease progress (Shoghi-Jadid et al., 2002).
Biotransformation and Biodegradation of Explosives
Research on the biodegradation and biotransformation of explosives has highlighted the potential role of this compound derivatives in managing environmental pollutants. Understanding the biochemical pathways of these compounds in microorganisms and plants is crucial for effective pollution control (Rylott et al., 2011).
Atmospheric and Combustion Chemistry
Studies on the reaction mechanisms between the Ethynyl radical and molecules like propanenitrile are important for understanding atmospheric chemistry and combustion processes. This compound derivatives can be products of these reactions, contributing valuable insights into the chemical dynamics of the atmosphere and combustion systems (Nguyễn Thị Minh Huệ et al., 2012).
Soil Nitrification Inhibition
2-Ethynylpyridine, a compound related to this compound, has been shown to be a potent inhibitor of nitrification in soil. This application is significant for agricultural practices, as it can help in controlling the nitrification of soil nutrients, improving fertilizer efficiency and reducing environmental impact (McCarty & Bremner, 1990).
Corrosion Inhibition
Pyridine derivatives, including those related to this compound, have been studied for their corrosion inhibitory effects on metals like steel in acidic environments. This has practical implications in industries where metal corrosion is a significant issue (Ansari et al., 2015).
Antiprotozoal Activity
Research on aza-analogues of furamidine, derived from this compound, has shown significant activity against protozoal infections like Trypanosoma and Plasmodium falciparum. This indicates potential applications in the development of new antiprotozoal drugs (Ismail et al., 2003).
Cellulose Synthase Inhibition in Plant Cells
Compounds like 2,6-Dichlorobenzonitrile, which are structurally related to this compound, have been used to study the inhibition of cellulose synthase in plant cells. This research provides insights into plant cell wall biosynthesis and potential applications in agriculture and bioengineering (Debolt et al., 2007).
Safety and Hazards
The safety information for 6-Ethynylnicotinonitrile includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The signal word is “Warning” and it is represented by the GHS07 pictogram .
Relevant Papers The search results did not provide any specific papers related to this compound .
Biochemical Analysis
Biochemical Properties
6-Ethynylnicotinonitrile plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a covalent inhibitor of Nek2 kinase, a protein kinase involved in cell cycle regulation. The compound interacts with the cysteine residue (Cys22) near the catalytic domain of Nek2 kinase, forming a covalent bond that inhibits the enzyme’s activity . This interaction is crucial for understanding the compound’s potential therapeutic applications, especially in cancer treatment.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation by targeting Nek2 kinase, leading to cell cycle arrest. This compound also influences cell signaling pathways, particularly those involved in cell division and apoptosis. Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound exerts its effects by covalently modifying the cysteine residue in the active site of Nek2 kinase, leading to enzyme inhibition. This modification disrupts the enzyme’s catalytic activity, preventing it from phosphorylating its substrates. Furthermore, this compound may also influence gene expression by altering the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of Nek2 kinase, resulting in prolonged cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Nek2 kinase activity without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including adverse impacts on liver and kidney function. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, indicating the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions that convert it into various metabolites, which may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of the compound within tissues is also affected by its binding to plasma proteins and other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Nek2 kinase and other target proteins. Additionally, this compound may be directed to specific cellular compartments through targeting signals and post-translational modifications. This subcellular localization is essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
Properties
IUPAC Name |
6-ethynylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-2-8-4-3-7(5-9)6-10-8/h1,3-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVLYLFRULTXHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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